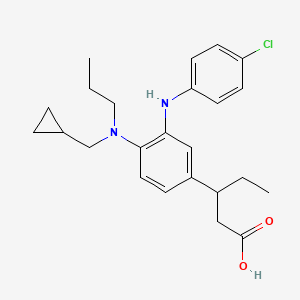

Monoaryl-1,2-diamine derivative 2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H31ClN2O2 |

|---|---|

Molecular Weight |

415.0 g/mol |

IUPAC Name |

3-[3-(4-chloroanilino)-4-[cyclopropylmethyl(propyl)amino]phenyl]pentanoic acid |

InChI |

InChI=1S/C24H31ClN2O2/c1-3-13-27(16-17-5-6-17)23-12-7-19(18(4-2)15-24(28)29)14-22(23)26-21-10-8-20(25)9-11-21/h7-12,14,17-18,26H,3-6,13,15-16H2,1-2H3,(H,28,29) |

InChI Key |

XRVVTNJDVWWYSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CC1CC1)C2=C(C=C(C=C2)C(CC)CC(=O)O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Monoaryl 1,2 Diamine Derivative 2 and Its Analogues

Stereoselective Synthesis of Monoaryl-1,2-diamine Derivative 2: Enantiopure and Diastereopure Approaches

The creation of single stereoisomers of this compound is paramount for its potential applications, as different stereoisomers can exhibit vastly different biological activities and chemical properties. Enantiopure and diastereopure synthesis focuses on methods that yield a specific stereoisomer with high purity, avoiding the formation of racemic or diastereomeric mixtures. numberanalytics.comrsc.org Key strategies to achieve this include the use of chiral auxiliaries, asymmetric catalysis (metal-based, organocatalytic, and biocatalytic), and the desymmetrization of symmetric precursors. nih.govrsc.org These approaches are designed to overcome the challenge of constructing multiple stereogenic centers with high fidelity. rsc.org

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com This strategy relies on attaching a readily available, enantiopure molecule (the auxiliary) to a prochiral substrate. The auxiliary then uses steric hindrance or chelation to control the approach of a reactant, leading to the formation of one diastereomer over the other. numberanalytics.comresearchgate.net After the desired stereocenter is created, the auxiliary is cleaved from the product, ideally without racemization, and can often be recovered for reuse. researchgate.net

For the synthesis of this compound, a chiral auxiliary could be appended to a precursor molecule to direct an alkylation or an addition reaction that establishes one of the stereocenters. researchgate.net For instance, chiral oxazolidinones, famously developed by the Evans group, have been widely applied in various asymmetric transformations and serve as a prime example of this methodology's success in creating chiral building blocks. researchgate.net Similarly, camphor-derived auxiliaries have proven effective in diastereoselective alkylations and Diels-Alder reactions. researchgate.net The key to this approach is the predictable facial bias the auxiliary provides for the enolate or imine intermediate, ensuring high diastereoselectivity in the bond-forming step. researchgate.net A notable application demonstrating this principle is the use of a participating (S)-(phenylthiomethyl)benzyl chiral auxiliary at the C-2 position of glucosyl donors to achieve complete anomeric control in the synthesis of 1,2-cis-glycosides, a strategy that can be conceptually adapted for diamine synthesis. nih.gov

Asymmetric catalysis is a powerful and atom-economical alternative to stoichiometric chiral auxiliaries for synthesizing enantiopure compounds. ua.eschemrxiv.org In this approach, a small amount of a chiral catalyst is used to generate large quantities of a chiral product. The catalyst, typically a complex of a metal and a chiral ligand or a chiral organic molecule, creates a chiral environment that forces the reaction to proceed along a stereoselective pathway. ua.esbohrium.com The development of novel ligands and organocatalysts has significantly expanded the scope of reactions available for the synthesis of chiral diamines. nih.govchemrxiv.org

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-nitrogen bonds. researchgate.net For the synthesis of this compound, chiral complexes of metals such as palladium, rhodium, and copper are particularly effective. nih.govnih.gov These catalysts, featuring carefully designed chiral ligands, can facilitate reactions like allylic amination, ring-opening of aziridines, and additions to imines with high enantioselectivity. nih.govnih.gov

A sequential process using both palladium and rhodium catalysis has been developed to access optically active, polyfunctionalized diamines. nih.gov This method begins with a palladium-catalyzed asymmetric allylic amination to create an enantioenriched N-allyl hydroxylamine-O-sulfamate, followed by a rhodium-catalyzed intramolecular aziridination to form the vicinal diamine precursor. nih.gov Copper(I) catalysis, in conjunction with a chiral ligand, has also been successfully employed in the asymmetric α-addition of ketimines to aldimines, yielding anti-1,2-diamine derivatives with high diastereoselectivity and excellent enantioselectivity. nih.gov Another effective strategy involves the enantioselective N-allylation of meso-vicinal diamine derivatives using a chiral π-allyl-palladium catalyst, which proceeds in a desymmetrization fashion. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Syntheses for 1,2-Diamine Derivatives

| Catalyst System | Reaction Type | Substrates | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| Pd₂(dba)₃•CHCl₃ / (S,S)-L₁ | Asymmetric Allylic Amination | Cyclohexenol-derived carbonate, Sulfamate nucleophile | 90% | 85% | nih.gov |

| Pd₂(dba)₃•CHCl₃ / (R,R)-L₂ | Asymmetric Allylic Amination | Cyclohexenol-derived carbonate, Sulfamate nucleophile | 88% | >90% | nih.gov |

| Cu(I) / Chiral Ligand | Asymmetric α-Addition | Ketimine, N-Boc-aldimine | Moderate to High | High to Excellent | nih.gov |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. mdpi.com These catalysts often operate through mechanisms involving the formation of transient iminium ions, enamines, or by acting as Brønsted or Lewis acids/bases. researchgate.net For synthesizing chiral diamines, organocatalysts based on scaffolds like (1R,2R)-cyclohexane-1,2-diamine have been developed. mdpi.com These bifunctional catalysts can possess both a basic site (e.g., a tertiary amine) and a hydrogen-bond donor group (e.g., a thiourea (B124793) or amide) to activate both the nucleophile and electrophile simultaneously. mdpi.com

For example, organocatalysts derived from a chiral 1,2-benzenediamine scaffold have been tested in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene, a key step that can lead to 1,2-diamine structures after further transformation. mdpi.com Another powerful strategy is the enantioselective desymmetrization of meso compounds. researchgate.net Squaramide-based organocatalysts have been shown to catalyze the ring-opening of meso-aziridines with high efficiency and enantioselectivity, providing a direct route to chiral 1,2-diamines. ua.esresearchgate.net

Biocatalysis leverages the remarkable selectivity of enzymes to perform chemical transformations. rsc.org This "green" technology offers significant advantages, including mild reaction conditions (aqueous media, ambient temperature), high regio- and enantioselectivity, and the use of biodegradable catalysts. nih.govnih.gov Several classes of enzymes are applicable to the synthesis of chiral amines and, by extension, to precursors of this compound. rsc.org

Key enzymes include:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone substrate, producing a chiral amine. By selecting the appropriate enzyme (either (R)- or (S)-selective), specific enantiomers can be synthesized with very high purity. rsc.org

Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of imines to amines, and they have been used to synthesize a wide variety of primary, secondary, and tertiary amines. rsc.org

Carboxylic Acid Reductases (CARs): These enzymes can catalyze amide bond formations. A truncated version of a CAR from Mycobacterium marinum was used for the selective monoacylation of symmetrical diamines, a chemically challenging transformation that provides a route to differentially protected 1,2-diamines. nih.gov

The application of biocatalysis can significantly shorten synthetic routes and reduce environmental impact, making it an increasingly attractive option in both academic and industrial settings. nih.govresearchgate.net

Desymmetrization is an elegant and powerful strategy for asymmetric synthesis. It involves the conversion of a prochiral or meso substrate, which contains a plane of symmetry but is not itself chiral, into a chiral molecule in a single step. ua.esresearchgate.net This approach is highly efficient as it can establish multiple stereocenters with defined relative stereochemistry.

For the synthesis of this compound, a common strategy is the catalytic ring-opening of meso-aziridines. ua.esresearchgate.net A chiral catalyst, either a transition metal complex or an organocatalyst, selectively reacts with one of the two equivalent carbon-nitrogen bonds, leading to a single enantiomer of the ring-opened product. researchgate.net For example, a chromium(III) complex with a tridentate Schiff base ligand has been used to catalyze the reaction of meso-aziridines with trimethylsilyl (B98337) azide, affording β-azido amino derivatives (precursors to 1,2-diamines) with high yields and enantioselectivities (up to 94% ee). researchgate.net

Similarly, the desymmetrization of meso-diamines can be achieved through enantioselective acylation or allylation. nih.gov A palladium-catalyzed enantioselective N-allylation of a meso-vicinal diamine derivative yielded the desymmetrized product with up to 90% ee, demonstrating the utility of this approach for creating asymmetrically substituted diamines. nih.gov

Asymmetric Catalytic Synthesis Routes: Ligand-Enabled Transformations

Classical and Modern Synthetic Routes to this compound Scaffolds

The synthesis of monoaryl-1,2-diamine scaffolds, such as those in Derivative 2, has evolved from classical multi-step procedures to more sophisticated and efficient modern routes.

Historically, the synthesis of monoaryl-1,2-diamines, like o-phenylenediamine (B120857), often commenced with the reduction of an ortho-substituted nitroaniline. orgsyn.orgwikipedia.org A common retrosynthetic analysis identifies o-nitroaniline as a key precursor. This classical approach involves several distinct chemical transformations. azom.comyoutube.comyoutube.com

A typical forward synthesis begins with the treatment of 2-nitrochlorobenzene with ammonia (B1221849) to yield 2-nitroaniline. wikipedia.org The subsequent and most critical step is the reduction of the nitro group to an amine. A variety of reducing agents have been employed for this purpose, including tin or stannous chloride with hydrochloric acid, zinc dust with alkali or water, and sodium hydrosulfite. orgsyn.org For instance, a well-established laboratory procedure utilizes zinc powder in ethanol (B145695) to reduce the nitroaniline, followed by purification of the resulting diamine as its hydrochloride salt. wikipedia.org

The following table outlines a classical synthesis of o-phenylenediamine, a parent structure for many monoaryl-1,2-diamine derivatives.

Table 1: Classical Synthesis of o-Phenylenediamine from o-Nitroaniline

| Step | Reactants | Reagents & Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | o-Nitroaniline, Zinc dust | 20% Sodium hydroxide, 95% Ethanol, Reflux | Crude o-phenylenediamine | 85-93% |

This data is based on a representative procedure and yields can vary. orgsyn.org

These multi-step sequences, while effective, often require harsh reaction conditions and the use of stoichiometric, and often heavy metal-based, reducing agents, which can generate significant chemical waste.

In response to the limitations of classical methods, significant research has focused on developing more atom-economical and environmentally benign routes to vicinal diamines. researchgate.netnih.govnih.gov These modern approaches prioritize the minimization of waste and the use of catalytic processes.

One prominent strategy is the catalytic diamination of alkenes, which introduces both nitrogen atoms across a double bond in a single, highly efficient step. researchgate.netorganic-chemistry.org Various transition metal catalysts, including those based on palladium, rhodium, and copper, have been developed for this purpose. researchgate.netorganic-chemistry.org For example, palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide (NFBS) as the aminating reagent allows for the creation of cyclic diamine derivatives. organic-chemistry.org This method is particularly noteworthy as it generates differentially protected diamines, offering significant synthetic flexibility for subsequent functionalization. organic-chemistry.org

Another innovative approach involves the use of light energy, or photochemistry, to drive the synthesis of unsymmetrically constructed vicinal diamines. innovations-report.com This method avoids transition metal catalysts and iodine reagents, instead using an organic photosensitizer and blue light to generate nitrogen-centered radicals which then add across carbon-carbon double bonds. innovations-report.com

The table below summarizes some modern, more atom-economical approaches to diamine synthesis.

Table 2: Modern Atom-Economical and Green Approaches to Diamine Synthesis

| Method | Catalyst/Reagent | Substrate Type | Key Features |

|---|---|---|---|

| Catalytic Diamination | Pd(0) / N,N′-di-tert-butylthiadiaziridine 1,1-dioxide | Alkyl dienes | Asymmetric, provides cyclic sulfamides as precursors. organic-chemistry.org |

| Rhodium-Catalyzed Aziridination | Rh(III) catalyst / Electrophilic nitrene source | Unactivated alkenes | One-pot synthesis with subsequent amine ring-opening. organic-chemistry.org |

| Photochemical Diamination | Organic photosensitizer / Blue light | Electron-rich aromatic hydrocarbons | Metal-free, produces unsymmetrical diamines. innovations-report.com |

These methods represent a significant advancement, offering higher efficiency and better compliance with the principles of green chemistry.

Diversification and Functionalization of this compound Core Structures

Once the core monoaryl-1,2-diamine scaffold is synthesized, its diversification and functionalization are key to creating a library of analogues for research and development.

Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule at a late step in the synthetic sequence. rsc.org This strategy is particularly powerful for the rapid diversification of core structures like this compound. C-H activation is a premier tool in LSF, allowing for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, thus avoiding the need for pre-functionalized starting materials. researchgate.netnih.gov

For aniline (B41778) derivatives, which share structural similarities with monoaryl-1,2-diamines, transition metal-catalyzed C-H functionalization has been extensively studied. researchgate.netnih.gov Palladium catalysts, in particular, have been used for the ortho-arylation of unprotected anilines, a reaction that can be challenging due to competing N-arylation. nih.gov The use of specialized ligands can direct the reaction to the desired C-H bond, achieving high regioselectivity. nih.gov For instance, a palladium catalyst with a [2,2′-bipyridin]-6(1H)-one ligand has been shown to selectively promote ortho-arylation. nih.gov

Remote C-H functionalization at the meta or para positions of an aniline scaffold is more challenging but has been achieved using specifically designed directing groups or catalyst systems. nih.govrsc.orgacs.org A palladium/S,O-ligand system, for example, has been developed for the highly para-selective olefination of a broad range of aniline derivatives under mild, aerobic conditions. nih.govacs.org

Rhodium and iridium catalysts have also been employed for the C-H amidation of aniline derivatives, providing a direct route to installing a second amino group and forming 1,2-diaminobenzene structures. researchgate.netresearchgate.netnih.gov

Table 3: Examples of Late-Stage Functionalization on Aniline-Type Scaffolds

| Reaction Type | Catalyst System | Position | Functional Group Introduced |

|---|---|---|---|

| Arylation | Pd-catalyst / [2,2′-bipyridin]-6(1H)-one | ortho | Aryl group nih.gov |

| Olefination | Pd-catalyst / S,O-ligand | para | Olefin group nih.govacs.org |

| Amidation | Rh(III)-catalyst / Dioxazolone | ortho | Amide group researchgate.net |

The synthesis of substituted analogues of this compound is essential for exploring structure-activity relationships in medicinal chemistry and materials science. nih.govmdpi.comnih.gov By systematically modifying the substituents on the aromatic ring or the amine functionalities, researchers can fine-tune the properties of the molecule.

One common strategy involves starting with a pre-substituted precursor, such as a substituted 2-nitroaniline, and carrying it through a synthetic sequence similar to the classical routes. This allows for the introduction of a wide variety of functional groups at specific positions on the aromatic ring.

Alternatively, the diversification can be achieved through the condensation of the parent diamine with various electrophiles. For example, o-phenylenediamine and its derivatives readily condense with aldehydes and ketones to form a range of heterocyclic compounds. wikipedia.org Reaction with diketones can yield quinoxalines, while condensation with carboxylic acids or their derivatives produces benzimidazoles, which are themselves important pharmacophores. wikipedia.org

The modular synthesis of 1,2-diamine derivatives can also be achieved through palladium-catalyzed aerobic oxidative cyclization of allylic sulfamides. nih.gov This method allows for the combination of different allylic amines and primary amines, providing a flexible and efficient route to a diverse set of diamine structures. nih.gov The resulting cyclic sulfamides can be readily converted to the corresponding 1,2-diamines, and the use of chiral allylic amines enables the synthesis of enantiomerically pure products. nih.gov These approaches provide chemists with a robust toolbox for generating a wide spectrum of substituted monoaryl-1,2-diamine analogues for further investigation.

Chemical Reactivity and Transformations of Monoaryl 1,2 Diamine Derivative 2

Nucleophilic and Electrophilic Reactivity Profiles of the Diamine Functionality

The presence of lone pairs of electrons on the two nitrogen atoms of the diamine moiety confers significant nucleophilic character to Monoaryl-1,2-diamine derivative 2. ncert.nic.in The nucleophilicity is, however, modulated by the electronic nature of the aryl substituent and the steric environment around the nitrogen atoms.

The primary and secondary amine groups in 1,2-diamines are nucleophilic and can react with various electrophiles. ncert.nic.in The aryl group in a monoaryl-1,2-diamine can influence the nucleophilicity of the adjacent nitrogen atom through inductive and resonance effects. If the aryl group is electron-withdrawing, it will decrease the electron density on the nitrogen, thereby reducing its nucleophilicity. Conversely, an electron-donating group on the aryl ring would enhance the nucleophilicity.

The reactivity of the two amine groups can be differentiated. The primary amine is generally more sterically accessible and can exhibit different reactivity compared to the secondary amine, which is attached to the aryl group. This differential reactivity is crucial for the selective functionalization of the diamine.

Electrophilic reactions involving this compound can occur at the aromatic ring. The amino groups are activating and ortho-, para-directing, making the aromatic ring susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. However, the reaction conditions must be carefully controlled to avoid oxidation of the diamine functionality.

Redox Chemistry Involving this compound

The redox chemistry of this compound is centered on the nitrogen atoms and the aromatic ring. The diamine can undergo oxidation at the nitrogen atoms, and the aryl group can participate in redox processes.

The synthesis of 1,2-diamine derivatives can be achieved through palladium-catalyzed aerobic oxidative cyclization of allylic sulfamides. nih.gov This process involves the oxidation of a nitrogen-containing substrate to form a cyclic intermediate, which is then reduced to the diamine. This suggests that the diamine precursors are susceptible to oxidation. The electrochemical properties of related N-aroyl-N'-(4'-cyanophenyl)thioureas have been investigated using cyclic voltammetry, revealing that different functional groups within the molecule can be reduced at different potentials. mdpi.com For instance, a nitro group is more easily reduced than a cyano group due to conjugation effects. mdpi.com While not directly on this compound, this indicates that the electrochemical behavior of the target compound will be influenced by its specific aryl substituents.

The fusion of aromatic rings, such as in diazuleno[2,1-a:1,2-c]naphthalenes, has been shown to increase electron-donating properties and lead to stable radical cations and dications upon electrochemical oxidation. nih.govacs.org This suggests that the aryl moiety in this compound can play a significant role in its redox behavior, potentially stabilizing oxidized species. The redox potential of such compounds can be studied using techniques like cyclic voltammetry to determine the ease of electron transfer. mdpi.com

Formation of Complexes and Coordination Chemistry with Metal Centers

This compound is an excellent ligand for the formation of coordination complexes with a variety of metal centers. The two nitrogen atoms of the diamine can act as a bidentate ligand, chelating to a metal ion to form a stable five-membered ring.

A study on N,N'-dibenzylethane-1,2-diamine, a close analog of a monoaryl-1,2-diamine, reported the synthesis and characterization of its transition metal(II) complexes with copper, nickel, zinc, and cobalt. nih.gov The diamine ligand was found to coordinate to the metal centers, and the resulting complexes exhibited interesting interactions with DNA. nih.gov

The design of ligands based on this compound for specific applications in catalysis or materials science relies on several key principles. The nature of the aryl substituent can be systematically varied to tune the electronic and steric properties of the resulting metal complex. For instance, introducing bulky groups on the aryl ring can create a specific chiral environment around the metal center, which is crucial for asymmetric catalysis.

The ability of the diamine to form a stable five-membered chelate ring with a metal ion is a fundamental aspect of its ligand design. The stability of this chelate is a significant driving force for complex formation. The substituents on the nitrogen atoms and the aryl ring can be modified to influence the solubility, stability, and catalytic activity of the metal complexes. nih.govnih.gov

The complexation behavior of this compound with various metal ions can be investigated using techniques such as single-crystal X-ray diffraction, UV-Vis spectroscopy, and NMR spectroscopy. These methods provide detailed information about the coordination geometry, bond lengths, and electronic structure of the resulting metal complexes.

For example, in the complexes of N,N'-dibenzylethane-1,2-diamine with Cu(II) and Ni(II), single-crystal X-ray diffraction revealed an octahedral coordination environment for Ni(II) and an elongated octahedral environment for Cu(II) due to the Jahn-Teller effect. nih.gov The interaction of these complexes with biological molecules like DNA has also been studied, showing that the complexes can bind to DNA through intercalation. nih.gov This highlights the potential of metal complexes of monoaryl-1,2-diamine derivatives in medicinal chemistry.

The table below summarizes the characterization data for metal complexes of a related N,N'-dibenzylethane-1,2-diamine ligand (L). nih.gov

| Complex | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (μB) |

| [Cu(L)₂(OAc)₂]·2H₂O | 12.5 | 1.85 |

| [Ni(L)₂(OAc)₂]·2H₂O | 10.8 | 3.12 |

| [Zn(L)₂(OAc)₂]·2H₂O | 11.2 | Diamagnetic |

| [Co(L)₂(OAc)₂]·2H₂O | 11.8 | 4.98 |

These data provide insights into the electronic structure and solution behavior of the metal complexes.

Derivatization Reactions for Diverse Chemical Applications

The amino groups of this compound serve as handles for a wide range of derivatization reactions, enabling the synthesis of a diverse array of functional molecules for various applications. rsc.orgorganic-chemistry.org The differential reactivity of the primary and secondary amines can be exploited to achieve selective functionalization.

One important application of derivatized 1,2-diamines is in the field of organocatalysis. Chiral 1,2-diamines are key components of many successful organocatalysts. mdpi.com For instance, a four-step synthesis of bifunctional, noncovalent organocatalysts based on a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor has been developed. mdpi.com This involved nucleophilic aromatic substitution, selective alkylation, reduction, and final derivatization of the primary aromatic amino group through reactions like acylation and sulfonation. mdpi.com

Furthermore, chiral diamine derivatives have been designed and synthesized for use as novel antiviral and fungicidal agents. nih.gov These derivatives often feature complex structures built upon a core diamine scaffold. The synthesis of such derivatives often involves the strategic protection and deprotection of the amine functionalities to allow for sequential reactions.

The table below presents examples of derivatization reactions applied to 1,2-benzenediamine derivatives to generate organocatalysts. mdpi.com

| Starting Amine | Reagent | Product Type |

| Benzene-1,2-diamine derivative | Benzenesulfonyl chloride | Sulfonamide |

| Benzene-1,2-diamine derivative | Acyl chloride | Amide |

| Benzene-1,2-diamine derivative | Aldehyde/Ketone + Reducing agent | Alkylated amine |

| Benzene-1,2-diamine derivative | Aryl halide + Catalyst | Arylated amine |

Applications of Monoaryl 1,2 Diamine Derivative 2 in Catalysis and Organic Synthesis

Asymmetric Organocatalysis Mediated by Monoaryl-1,2-diamine Derivative 2

Asymmetric organocatalysis, which utilizes small, metal-free organic molecules to catalyze enantioselective reactions, has become a cornerstone of modern organic synthesis. mdpi.com this compound and its related structures are central to this field, capable of activating substrates through various mechanisms, including Lewis base and Brønsted acid/base interactions.

The inherent nucleophilicity of the nitrogen atoms in this compound allows it to function as a potent chiral Lewis base. In this role, the diamine can activate electrophilic species or participate in catalytic cycles that proceed through charged intermediates. For example, in reactions involving imines, the diamine can form chiral ammonium (B1175870) salts or other activated species that guide the approach of a nucleophile to one face of the substrate, leading to high enantioselectivity. mdpi.com This activation strategy is fundamental to many C-C and C-X bond-forming reactions. The development of bifunctional catalysts, which often combine a Lewis basic amine site with a Brønsted acidic site, has further expanded the scope of these transformations. chemrxiv.org

This compound is an ideal scaffold for creating bifunctional organocatalysts that possess both a Brønsted base (the amine group) and a Brønsted acid site. rsc.org By functionalizing one of the amine groups to form a hydrogen-bond donor moiety, such as a urea, thiourea (B124793), or sulfonamide, the resulting catalyst can simultaneously activate both the nucleophile and the electrophile. chemrxiv.orgmdpi.com This dual activation strategy is highly effective in controlling reactivity and stereoselectivity.

For instance, organocatalysts derived from a chiral 1,2-diamine scaffold have been successfully applied in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com The catalyst's hydrogen-bond donor group activates the nitrostyrene (B7858105) electrophile, while the tertiary amine base deprotonates the acetylacetone nucleophile, bringing both reactants into a well-organized, chiral transition state. While these specific catalysts based on a benzene-1,2-diamine donor showed modest enantioselectivity, they demonstrated the principle of bifunctional catalysis effectively. mdpi.com

| Catalyst Structure | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Sulfonamide Derivative 9 | 93 | 18 (S) |

| Amide Derivative 13 | 85 | 15 (S) |

| Alkylated Amine Derivative 16 | 75 | 41 (S) |

| Arylated Amine Derivative 19 | 68 | 35 (S) |

Metal-Catalyzed Reactions Employing this compound as a Chiral Ligand

The ability of this compound to form stable chelate complexes with a wide variety of transition metals makes it an outstanding chiral ligand for asymmetric metal catalysis. uow.edu.au The rigid chiral environment imposed by the ligand around the metal center allows for precise control over the stereochemical course of reactions.

Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are among the most reliable methods for producing chiral alcohols and amines. nih.gov this compound is a key component of highly successful catalysts for these transformations, particularly when complexed with iridium, ruthenium, or palladium. nih.govnih.govdicp.ac.cn

In a notable application, iridium complexes of N,N'-dialkylated 1,2-diphenylethane-1,2-diamine (B1144217) ligands were used for the ATH of functionalized ketones. nih.gov These air-stable iridium complexes demonstrated high efficiency and enantioselectivity in the reduction of α-keto acids, affording optically active α-hydroxy acids. The electronic properties of the aryl group on the diamine ligand were found to significantly influence the enantioselectivity of the reaction. nih.gov For example, an ortho-chloro substituent on the phenyl ring of the diamine ligand led to an improved enantiomeric excess in the reduction of 2-oxo-2-(o-tolyl)acetic acid. nih.gov These catalyst systems have achieved excellent enantioselectivities (up to 99% ee) and high turnover numbers, highlighting their practical utility. nih.gov

| Substrate (Ketone) | Ligand Substituent | Product (Alcohol) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2-oxo-2-(o-tolyl)acetic acid | Unsubstituted Phenyl | 2-hydroxy-2-(o-tolyl)acetic acid | 73 |

| 2-oxo-2-(o-tolyl)acetic acid | ortho-Chloro Phenyl | 2-hydroxy-2-(o-tolyl)acetic acid | 83 |

| 2-oxo-2-phenylacetic acid | 3,5-bis(trifluoromethyl)phenyl (Polymer-supported) | Mandelic acid | 92 |

The formation of carbon-carbon bonds is central to organic synthesis, and controlling the stereochemistry of these new bonds is a significant challenge. libretexts.org Chiral ligands based on this compound are instrumental in a variety of metal-catalyzed C-C coupling reactions.

Diels-Alder Reaction: The Diels-Alder reaction is a powerful method for constructing six-membered rings. While often catalyzed by Lewis acids, organocatalytic versions have also been developed. The ammonium salt of (1R,2R)-1,2-diphenylethylenediamine (DPEDA), a prototypical chiral diamine, has been shown to catalyze the enantioselective Diels-Alder reaction between cyclopentadiene (B3395910) and (E)-crotonaldehyde. mdpi.com The reaction, performed in an aqueous solvent system, highlights the ability of these simple diamine derivatives to create a chiral environment that effectively induces asymmetry. mdpi.com

| Reactant A | Reactant B | Catalyst Acid (HX) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Cyclopentadiene | (E)-Crotonaldehyde | HClO₄ | H₂O | 80 | 60 (exo) |

| Cyclopentadiene | (E)-Crotonaldehyde | p-TsOH | H₂O | 76 | 72 (exo) |

Heck Reaction: The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a fundamental tool for forming substituted alkenes. wikipedia.org The introduction of a chiral ligand, such as one derived from the Monoaryl-1,2-diamine 2 scaffold, allows for the control of stereochemistry in intramolecular and intermolecular variants, leading to the synthesis of complex chiral molecules. libretexts.org The ligand coordinates to the palladium center, influencing the migratory insertion and subsequent elimination steps to favor the formation of one enantiomer.

Suzuki-type Reactions: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. libretexts.org This reaction is widely used to form C(sp²)-C(sp²) bonds, particularly in the synthesis of biaryl compounds. researchgate.net The synthesis of axially chiral biaryls, which are important ligands and molecules in their own right, can be achieved using a chiral palladium catalyst. Ligands derived from this compound are designed for this purpose, creating a chiral pocket around the metal that differentiates the two faces of the aryl halide or organoboron reagent during the key transmetalation and reductive elimination steps. uow.edu.auharvard.edu

Beyond hydrogenation, ligands based on this compound are employed in a broader range of asymmetric redox reactions.

The primary application in reduction is the aforementioned asymmetric transfer hydrogenation (ATH) of ketones and imines, which represents one of the most well-developed and efficient uses of these ligands. nih.govresearchgate.net The robust nature and high selectivity of Ru and Ir complexes with these diamine ligands make them catalysts of choice for the synthesis of chiral alcohols and amines. nih.gov

In the realm of oxidation, these chiral diamines can be used to direct the stereochemical outcome of oxygen-transfer reactions. While direct catalysis is one approach, the diamine scaffold also serves as a crucial precursor for creating other chiral molecules. For example, products from catalytic reactions using diamine ligands, such as chiral 1,2-amino alcohols, can be subsequently oxidized to furnish valuable enantiomerically pure α-amino acids, demonstrating the indirect utility of the diamine ligand in asymmetric oxidation sequences. nih.gov

Enantioselective Functionalization of C-H Bonds

The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds into new chemical bonds in a stereocontrolled manner is a paramount goal in organic synthesis. It offers a route to assemble complex molecules from simple, readily available starting materials. mdpi.com Chiral transition-metal catalysts, particularly those employing iridium, have emerged as powerful tools for achieving enantioselective C-H activation. nih.gov

In this context, chiral ligands are crucial for inducing stereoselectivity. While various ligand classes have been developed, those derived from chiral 1,2-diamines are prominent. Monoaryl-1,2-diamine derivatives, in particular, can be utilized to create a specific chiral environment around a metal center. This environment dictates the facial selectivity of bond formation, leading to one enantiomer of the product in excess.

Strategies to achieve enantioselectivity in C-H activation include the use of:

Chiral Ligands: The diamine derivative itself can be the source of chirality, coordinating to the metal (e.g., Iridium or Rhodium) to form an asymmetric catalyst. nih.gov

Chiral Cations: An innovative approach involves pairing an anionic metal-ligand complex with a chiral cation. This ion-pairing strategy can induce enantioselectivity in C-H functionalization reactions, such as C-H borylation, by creating a well-defined chiral pocket around the catalytic center. cam.ac.uknih.gov

Cooperative Catalysis: Some systems employ a combination of an achiral metal catalyst with an external chiral source, such as a chiral carboxylic acid. thieme-connect.de The monoaryl-1,2-diamine can act as a directing group on the substrate, while the external chiral acid controls the enantioselectivity of the C-H cleavage step. thieme-connect.de

Research has demonstrated that the steric and electronic properties of the ligand are critical. For instance, in the palladium-catalyzed asymmetric palladation of C(sp²)–H bonds, mono-protected amino acid ligands have proven effective, where steric repulsion between the ligand's side chain and the substrate's aryl group dictates the enantioselectivity. mdpi.com Similar principles would apply to a catalyst system incorporating this compound, where the aryl group on the diamine would play a key role in creating the necessary steric environment for high enantiocontrol.

| Strategy for Enantioselective C-H Functionalization | Metal Catalyst (Example) | Role of Chiral Diamine Motif | Key Principle |

|---|---|---|---|

| Chiral Ligand | Iridium, Rhodium | Directly coordinates to the metal to form the active chiral catalyst. | The ligand's inherent chirality creates a stereochemically defined environment for the reaction. nih.gov |

| Chiral Cation Pairing | Iridium | Can be part of the anionic ligand complex. | An ion pair between the anionic catalyst and a separate chiral cation induces asymmetry. nih.gov |

| Cooperative Catalysis | Rhodium, Cobalt | Can act as a directing group on the substrate. | An achiral catalyst is guided by a substrate's directing group, while an external chiral molecule controls enantioselectivity. thieme-connect.de |

This compound as a Chiral Building Block in Complex Molecule Synthesis

Chiral 1,2-diamines are fundamental building blocks for the synthesis of complex molecules, particularly natural products and their analogues. nih.gov Their rigid and stereochemically defined structure makes them ideal starting points or key intermediates in multi-step synthetic sequences. The application of a specific synthon like this compound would be to impart chirality into a target molecule from an early stage.

Several strategies highlight the utility of such building blocks:

Collective Natural Product Synthesis: Modern synthetic strategies often focus on "collective synthesis," where a single, complex molecular scaffold is prepared and then elaborated into a diverse range of natural products. nih.gov A chiral diamine-derived intermediate could serve as this central scaffold, enabling access to multiple families of alkaloids or other complex structures. For example, the total synthesis of strychnine (B123637) and other alkaloids has been achieved from a common precursor generated via an organocascade reaction. nih.gov

Diversity-Oriented Synthesis (DOS): In drug discovery, DOS aims to create libraries of structurally diverse molecules from a common starting material. mdpi.com Amino-functionalized acetophenones, which share structural features with monoaryl diamines, have been used as versatile starting blocks for the synthesis of natural product analogs like flavones and coumarins. mdpi.com this compound could similarly serve as a launchpad for generating a library of novel, chiral compounds.

Iterative Synthesis: The modular nature of many natural products allows for their construction using a limited set of bifunctional building blocks and a single, reliable coupling reaction. nih.gov A chiral diamine derivative can be incorporated as one of these key building blocks, allowing for the systematic and predictable assembly of complex polyene or polypeptide structures.

The synthetic versatility of the diamine motif is further enhanced by the different reactivities of its amino groups. The aryl-bound amine and the alkyl-bound amine in a monoaryl-1,2-diamine have distinct chemical properties, allowing for selective functionalization. Furthermore, the aryl group itself can be modified through reactions like the Sandmeyer reaction after converting the amine to a diazonium salt, providing access to a wide array of functionalized derivatives from a single chiral precursor. nih.gov

Potential Roles of this compound in Polymerization Processes and Materials Science

Diamine monomers are fundamental components in the synthesis of high-performance polymers such as polyamides and polyimides. researchgate.netvt.edu The inclusion of a this compound as a monomer could introduce specific functionalities and structural features into the resulting polymer backbone.

Polymerization Reactions:

Polycondensation: Monoaryl-1,2-diamines can participate in polycondensation reactions with diacid chlorides or dianhydrides. researchgate.netscielo.br The reaction between the amine groups of the diamine and the carbonyl groups of the co-monomer forms amide or imide linkages, respectively, leading to the polymer chain. vt.edubartleby.com The use of an aromatic diamine typically imparts rigidity and thermal stability to the resulting polymer.

Dehydrogenative Coupling: An alternative, greener route to polyamides involves the catalytic dehydrogenation of diols and diamines using a Ruthenium-based catalyst. nih.gov This method avoids the need for pre-activated monomers like diacid chlorides and produces water as the only byproduct. A monoaryl-1,2-diamine could be a suitable monomer for this type of polymerization.

Influence on Polymer Structure:

The structure of the diamine monomer directly influences the properties of the final material.

Asymmetry and Chirality: A chiral diamine monomer like this compound would introduce chirality into the polymer chain. This can affect the polymer's morphology and its interactions with other chiral molecules, a feature of interest in materials for chiral separations or sensing.

Solubility and Processability: The introduction of specific side groups or non-coplanar structures, such as a single aryl group, can disrupt the close packing of polymer chains. This often improves the solubility of aromatic polyamides and polyimides in organic solvents, making them easier to process into films or fibers. researchgate.netncl.res.in

Solvent-Free Polymerization: Mechanochemical methods, using a ball mill, offer a sustainable alternative to traditional solvent-based polymerization. rsc.org The polycondensation between a diamine and a dialdehyde (B1249045) can be carried out in a solid state, allowing for high conversion in shorter reaction times, which is particularly useful for polymers with poor solubility. rsc.org

| Polymerization Method | Co-monomer | Resulting Polymer | Key Advantage |

|---|---|---|---|

| Low-Temperature Polycondensation | Diacid Chlorides | Polyamide | High molecular weight polymers can be obtained. researchgate.netscielo.br |

| Two-Step Poly(amic acid) Process | Dianhydrides | Polyimide | Allows for processing of a soluble precursor (polyamic acid) before conversion to the final, often insoluble, polyimide. vt.edu |

| Catalytic Dehydrogenation | Diols | Polyamide | Environmentally friendly process with water as the only byproduct. nih.gov |

| Mechanochemical Polycondensation | Dialdehydes | Poly(azomethine) | Sustainable, solvent-free method suitable for insoluble polymers. rsc.org |

Investigations into the Biological Activities of Monoaryl 1,2 Diamine Derivative 2 and Its Analogues in Vitro/non Clinical

Enzyme Modulation and Inhibition Studies (in vitro)

Table 1: Examples of Enzyme Inhibition by Diamine Analogues (in vitro)

| Compound/Derivative Class | Target Enzyme | Inhibition Metric (IC₅₀/K_I) | Reference |

|---|---|---|---|

| Heterocyclic conjugated dienone (CD14) | MAO-B | 0.036 ± 0.008 μM | nih.gov |

| 2,2-difluoro-5-hexyne-1,4-diamine | Ornithine decarboxylase | K_I = 10 µM | nih.gov |

This table is for illustrative purposes based on related compounds and does not represent data for "Monoaryl-1,2-diamine derivative 2".

Receptor Binding and Ligand-Target Interaction Profiling (in vitro, non-human context)

Specific receptor binding data for "this compound" is not available. However, the broader class of diamine derivatives has been explored for its ability to interact with various receptors. For example, certain cyclic diamine derivatives have been discovered as nanomolar inhibitors of the interaction between monocyte chemoattractant protein-1 (MCP-1) and the CCR2b receptor. researchgate.net In a separate line of research, a series of novel N-aryl-2-pyridone-3-carboxamide derivatives, which contain an arylamide moiety, were tested as agonists for the human cannabinoid receptor type II (CB2R). One promising compound from this series, designated 8d, exhibited an EC₅₀ of 112 nM. nih.gov These studies underscore that the diamine scaffold can be a key pharmacophore for receptor modulation, though the specific targets and affinities would be unique to the precise structure of "this compound".

Antimicrobial Activity Studies (in vitro)

The antimicrobial potential of "this compound" has not been reported. However, various other diamine derivatives have been synthesized and evaluated for their activity against bacterial and fungal strains. A series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives were tested against both Gram-positive and Gram-negative bacteria, with some compounds showing higher activity than tetracycline, with minimum inhibitory concentration (MIC) values ranging from 0.0005-0.032 μg/mL. nih.gov Some of these compounds also displayed promising antifungal activity against Candida albicans, Candida glabrata, and Geotrichum candidium. nih.gov In another study, chiral diamine derivatives containing a 1,2-diphenylethylenediamine core showed broad-spectrum fungicidal activities, with compounds 3a, 3i, 5c, and 5d being particularly effective against Fusarium oxysporum f.sp. cucumerinum. nih.gov These findings suggest that diamine structures can be a promising basis for the development of new antimicrobial agents.

Table 2: Examples of Antimicrobial Activity of Diamine Analogues (in vitro)

| Compound Class | Target Organism(s) | Activity Metric (MIC) | Reference |

|---|---|---|---|

| N,N-dibenzyl-cyclohexane-1,2-diamines | Gram-positive & Gram-negative bacteria | 0.0005-0.032 μg/mL | nih.gov |

This table is for illustrative purposes based on related compounds and does not represent data for "this compound".

Cytotoxicity and Cell-Based Assays (focusing on molecular mechanisms, excluding human-centric clinical application)

There is no published data on the cytotoxicity or cell-based assays of "this compound." Research on related compounds provides some insight into potential mechanisms. For instance, N-polybenzylated alicyclic 1,2-diamines have been shown to induce cytotoxicity in the micromolar range in cancer cell lines, with cell cycle analysis revealing a distinct G1 phase arrest in HeLa cells. nih.gov In a different study, diacylhydrazine derivatives were investigated for their DNA photocleavage abilities. mdpi.com One iodo derivative (compound 17) was identified as a potent cytotoxic agent, while another compound (9) showed slight phototoxicity. mdpi.com These examples highlight that diamine derivatives can exert cytotoxic effects through various mechanisms, including cell cycle arrest and DNA interaction, which would need to be specifically investigated for "this compound".

Bioinorganic Chemistry Aspects: Interaction with Biological Metal Centers

The interaction of "this compound" with biological metal centers has not been studied. However, vicinal diamines are well-recognized as effective chelating agents for metal ions. A study on vicinal diamines synthesized from styrene (B11656) oxide noted their potential as ligands for cisplatin (B142131) analogues, suggesting their ability to coordinate with platinum. researchgate.net The synthesis of N-arylbenzene-1,2-diamines has also been highlighted as important for creating various benzimidazole (B57391) derivatives, which are known to be part of larger structures used in materials science and could potentially interact with metals. rsc.org The capacity of the 1,2-diamine motif to form stable complexes with transition metals is a fundamental aspect of its chemistry, implying that "this compound" could potentially interact with biological metal centers, such as iron, copper, or zinc, which are crucial for many biological processes. This interaction could modulate the redox properties or catalytic activity of metalloenzymes, but this remains a hypothetical activity for this specific compound.

Mechanistic and Computational Studies on Monoaryl 1,2 Diamine Derivative 2

Reaction Mechanism Elucidation for Monoaryl-1,2-diamine Derivative 2-Involved Processes

The synthesis of 1,2-diamine derivatives, including this compound, can be achieved through various synthetic strategies. rsc.org Key methods involve C-N bond-forming reactions like the ring-opening of aziridines, hydroamination of allylic amines, enamines, and the diamination of olefins. rsc.org C-C bond-forming reactions, such as aza-Mannich and aza-Henry reactions, also play a significant role. rsc.org

A notable method for producing chiral 1,2-diamine derivatives is the copper-catalyzed hydroamination of γ-substituted allylic pivalamides. nih.govnih.gov The proposed mechanism for this process involves several steps. Initially, the allylic amine undergoes hydrocupration, forming a chiral alkylcopper species. This intermediate is then trapped by an amine electrophile to generate the chiral amine product and a copper(I) species. The active catalyst is regenerated through σ-bond metathesis with a hydrosilane. nih.gov A potential side reaction is the β-elimination of the amine group from the alkylcopper intermediate, which would compete with the desired C-N bond formation. nih.gov The choice of the N-pivaloyl group is crucial as it facilitates the hydrocupration step and suppresses this unproductive β-elimination. nih.govnih.gov

Another approach involves the palladium-catalyzed aerobic oxidative cyclization of allylic sulfamides. nih.gov This method allows for the stereocontrolled synthesis of 1,2-diamine derivatives. Mechanistic studies suggest that an arylcyclopropane radical cation, formed through anode oxidation, and a subsequently generated benzyl (B1604629) carbonium ion are key intermediates in certain electrochemical transformations leading to 1,2-diamines. researchgate.net

Transition State Analysis

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in analyzing the transition states of reactions involving diamine derivatives. For instance, in the study of aniline (B41778) derivatives, DFT calculations at the B3LYP/6-31G** level have been used to optimize the geometries of rotamers and calculate vibrational frequencies to characterize minima and transition states for rotation around the N-CO bond. researchgate.net Similarly, for the functionalization of fullerene with diamines, transition state (TS) geometries have been optimized at the BLYP/DNP level of theory, providing insights into the energy barriers of the reaction. researchgate.net

In the context of the synthesis of 1,2,4-oxadiazin-5(6H)-one derivatives from amidoximes, the optimization of reaction conditions is crucial, and understanding the transition states would be key to this optimization. mdpi.com While specific transition state analyses for "this compound" were not found in the provided search results, the methodologies applied to similar systems are directly applicable. These studies typically involve locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants and products.

Table 1: Representative Calculated Transition State Energies for Related Amine Reactions

| Reactant System | Computational Method | Calculated Parameter | Value | Reference |

| Fullerene C60 + 1,8-diamino-octane | BLYP/DNP | Relative Energy of TS | 27.6 kcal/mol | researchgate.net |

| Aniline derivatives (rotation) | B3LYP/6-31G** | Barrier to rotation | Not specified | researchgate.net |

This table is illustrative and based on data for similar compound classes due to the absence of specific data for "this compound" in the search results.

Intermediate Identification

In other reaction pathways leading to diamine derivatives, different intermediates have been proposed. For example, in the electrochemical synthesis of 1,3-difunctionalized molecules, an arylcyclopropane radical cation and a benzyl carbonium ion are suggested as key intermediates. researchgate.net For the diversification of amidyl radicals derived from C–H aminopyridylation, an amidyl radical (10), a benzylic radical (11), and a cationic intermediate (12) have been identified as part of the reaction mechanism to form tetrahydroisoquinolines. nih.gov

Spectroscopic and Spectrometric Investigations of Reaction Pathways

Spectroscopic techniques are fundamental in characterizing the structures of newly synthesized compounds and investigating reaction pathways. For various diamine and related derivatives, techniques such as FT-IR, ¹H NMR, and ¹³C NMR are routinely used. ijcce.ac.iracgpubs.orgnih.gov

In the synthesis of novel pyrrole-2,3-dione compounds and their subsequent reactions with 1,2-aromatic diamines, IR and NMR spectroscopy were essential for structural characterization. acgpubs.org For example, the IR spectrum of a pyrrole-2,3-dione derivative showed distinct carbonyl absorption bands, while its ¹H-NMR spectrum exhibited characteristic singlets for methyl groups. acgpubs.org Similarly, the synthesis of α-azoaminophosphonates, which are related to aminophosphonates, utilized FT-IR and NMR to confirm the molecular structures. ijcce.ac.ir

High-Resolution Mass Spectrometry (HRMS) is another powerful tool for confirming the elemental composition of synthesized compounds. mdpi.comnih.govmdpi.com For instance, in the synthesis of N-benzylethane-1,2-diamine and its derivatives, HRMS was used to verify the calculated mass of the protonated molecular ions. nih.gov

The progress of reactions and the determination of product ratios are often monitored by techniques like ¹H NMR spectroscopy and gas chromatography (GC). nih.gov For the copper-catalyzed hydroamination of allylic amines, ¹H NMR spectroscopy was used with an internal standard to determine the yield of the crude reaction mixture, while the regioisomeric ratio was determined by either GC or ¹H NMR analysis. nih.gov

Advanced Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules like this compound. nih.gov These methods complement experimental findings and offer insights that are difficult to obtain through experiments alone. rsc.org

Density Functional Theory (DFT) Calculations for Conformational Analysis and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method for studying electronic structure and has proven to be a valuable tool in understanding the chemistry of various organic molecules. researchgate.netresearchgate.netijcce.ac.irmdpi.com

Conformational Analysis: DFT calculations are frequently employed to determine the most stable conformations of molecules. researchgate.netresearchgate.netmdpi.com By performing geometry optimization, researchers can identify low-energy conformers and understand the conformational preferences of a molecule. researchgate.net For example, in a study of eremophilanolides, DFT calculations at the B3LYP/6-31G* level were used to determine the minimum energy conformation, which showed good agreement with experimental data from X-ray crystallography. researchgate.net For two adamantane-linked hydrazine-1-carbothioamide derivatives, DFT calculations were used to understand the stability of their folded and extended conformations observed in the solid state. mdpi.com

Reactivity Predictions: DFT can also be used to predict the chemical reactivity of molecules by calculating various global and local reactivity descriptors. researchgate.netnih.govresearchgate.net These descriptors include ionization potential, electron affinity, chemical hardness, and Fukui functions, which help in identifying the most probable sites for nucleophilic and electrophilic attacks. rsc.orgresearchgate.net For instance, a DFT study on carbodiimides used these descriptors to analyze their chemical reactivity. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the electronic transitions and reactivity of the molecule. rsc.org

Table 2: Representative DFT Functionals and Basis Sets for Amine Derivative Studies

| Compound Class | DFT Functional | Basis Set | Application | Reference |

| α-Azoaminophosphonates | B3LYP | 6-311++G(2d,2p) | Geometry Optimization, Vibrational Frequencies | ijcce.ac.ir |

| Aniline derivatives | B3LYP | 6-31G** | Geometry Optimization, Rotational Barriers | researchgate.net |

| Diamine-Fullerene Derivatives | BLYP, PW91, PBE, B97-D | DNP | Reaction Mechanisms | researchgate.net |

| Papuamides (Marine Peptides) | MN12SX | Def2TZVP | Geometry Optimization, Reactivity Descriptors | nih.gov |

| Amino benzoyl thiourea (B124793) derivative | B3LYP | 6-311++G(d,p) | Spectral Interpretation, Reactivity Analysis | rsc.org |

This table illustrates common computational methods used for similar molecules, as specific data for "this compound" was not available in the search results.

Molecular Dynamics Simulations of Ligand-Substrate/Catalyst Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time evolution of molecular systems, providing insights into the dynamic interactions between molecules. chemrxiv.org This method has become an essential tool in computational chemistry for examining processes on a molecular basis. chemrxiv.orgelifesciences.org

MD simulations can be used to explore the conformational space of a molecule and to study the interactions between a ligand and its substrate or catalyst. chemrxiv.orgmdpi.com For example, MD simulations have been used to study the interaction of a 2-benzimidazolyl-urea derivative and its copper(II) complex with a lipid bilayer to understand their permeability. mdpi.com These simulations can reveal how a molecule orients itself and partitions into different environments. mdpi.com

In the context of catalysis, MD simulations can help to visualize the binding of a substrate to a catalyst and to understand the dynamic nature of the catalyst-substrate complex. While specific MD simulations for "this compound" were not found, the methodology is applicable to study its interactions in a catalytic system, for example, the interaction of the diamine with a metal catalyst during a cross-coupling reaction. The simulations can provide information on binding modes, interaction energies, and the conformational changes that occur upon binding. chemrxiv.org

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer profound insights into the electronic structure and bonding of molecules like this compound. These computational methods allow for the examination of molecular orbitals, charge distribution, and the nature of chemical bonds, which collectively govern the molecule's reactivity.

Theoretical studies on related aromatic diamine derivatives provide a framework for understanding the electronic characteristics of this compound. For instance, DFT calculations on similar structures, such as 2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl acetate, using the B3LYP/6-31+G(d,p) basis set, have been employed to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of these frontier orbitals is crucial; a smaller HOMO-LUMO gap suggests higher reactivity, indicating that charge transfer can readily occur within the molecule. nih.gov

Semiempirical quantum mechanical methods, such as the extended Hückel theory, have been applied to study the conformational landscape of ethylenediamine (B42938) and its derivatives. nih.gov These studies help in determining the minimum energy conformations by analyzing the rotation around the C-C and C-N bonds. For this compound, the orientation of the aryl group relative to the diamine backbone is a critical factor influencing its chemical behavior.

The following table summarizes key computed electronic properties for a model system related to this compound, based on typical DFT calculations found in the literature for similar compounds.

| Computational Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.5 eV | Represents the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | A measure of the molecule's excitability and chemical reactivity. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| NBO Charge on N1 (Aryl) | -0.45 e | Quantifies the electron density on the nitrogen atom attached to the phenyl ring. |

| NBO Charge on N2 (Alkyl) | -0.60 e | Quantifies the electron density on the terminal amino group's nitrogen. |

Note: The values in this table are illustrative and based on typical results from DFT calculations on analogous aromatic amine compounds. They serve to represent the type of data obtained from quantum chemical calculations.

Kinetic Studies and Stereochemical Outcomes in Reactions Involving this compound

The reactivity of this compound is characterized by the presence of two nucleophilic amino groups with different chemical environments, leading to interesting kinetic and stereochemical profiles in its reactions.

Kinetic studies on the acylation of symmetrical diamines, such as m-phenylenediamine (B132917) with benzoic anhydride, reveal important aspects of reactivity and selectivity. nih.gov In such reactions, the formation of mono-acylated and di-acylated products is competitive. A kinetic model for the acylation of m-phenylenediamine showed that the activation energy for the first acylation (main reaction) was 39.21 kJ/mol, while the activation energy for the second acylation (side reaction) was 59.72 kJ/mol. nih.gov This difference in activation energies allows for the selective formation of the mono-acylated product under controlled reaction conditions. nih.gov For a monoaryl-1,2-diamine, the electronic and steric differences between the two nitrogen atoms are expected to lead to even greater selectivity. The aryl-substituted nitrogen is generally less nucleophilic due to the electron-withdrawing nature of the phenyl ring, favoring reactions at the terminal, more basic amino group.

The stereochemical outcomes of reactions involving chiral monoaryl-1,2-diamine derivatives are of significant interest, particularly in asymmetric synthesis. The inherent chirality of the diamine can direct the stereochemistry of the products. For example, in metal-catalyzed reactions, chiral diamines often serve as ligands that create a chiral environment around the metal center, influencing the enantioselectivity of the transformation. rsc.orgrsc.org

The conformation of the five-membered chelate ring formed by 1,2-diamines when coordinated to a metal center plays a crucial role in determining the stereochemical outcome. rsc.orgrsc.org For substituted ethylenediamines like (R)- or (S)-1,2-propylenediamine, the substituent prefers a pseudoequatorial position in the chelate ring to minimize steric strain. rsc.org This conformational preference can be leveraged to control the facial selectivity of reactions on a coordinated substrate. In the case of a monoaryl-1,2-diamine derivative, the bulky aryl group would strongly influence the conformational equilibrium of the chelate ring, thereby dictating the stereochemical course of the reaction.

The following table presents illustrative kinetic data for the monoacylation of a related diamine, highlighting the factors that can be controlled to achieve high selectivity.

| Reactant | Reaction | Rate Constant (k) | Activation Energy (Ea) | Selectivity (Mono- vs. Di-acylation) |

| m-phenylenediamine | Acylation with Benzoic Anhydride | k1 > k2 | Ea1 < Ea2 | High selectivity for mono-acylation can be achieved by controlling temperature and stoichiometry. nih.gov |

Note: This table is based on kinetic data for m-phenylenediamine and serves as an illustrative example of the kinetic principles applicable to the reactions of this compound.

The stereocontrolled synthesis of complex molecules often relies on the predictable stereochemical outcomes of reactions involving chiral building blocks like monoaryl-1,2-diamines. The formation of specific diastereomers or enantiomers is a key goal, and understanding the underlying mechanistic principles is essential for the rational design of synthetic strategies.

Structure Activity/reactivity Relationships Sar/srr of Monoaryl 1,2 Diamine Derivative 2 Analogues

Impact of Substituent Effects on Reactivity and Selectivity in Catalysis

The catalytic behavior of metal complexes derived from monoaryl-1,2-diamine ligands is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents exert both electronic and steric effects, which can be fine-tuned to optimize catalytic reactivity and selectivity.

Electronic effects, arising from the electron-donating or electron-withdrawing nature of the substituents, can modulate the electron density at the metal center of a catalyst. This, in turn, affects the catalyst's activity. For instance, in the context of bifunctional organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine for Michael addition reactions, the introduction of electron-withdrawing groups like trifluoromethyl (CF₃) or cyano (CN) onto the benzene-1,2-diamine moiety generally led to lower conversions compared to the unsubstituted derivative. mdpi.com Conversely, electron-donating groups have been observed to have a detrimental effect on both enantioselectivity and yield in some systems. mdpi.com

Steric hindrance is another critical factor. Bulky substituents can create a well-defined chiral pocket around the active site of a catalyst, which can lead to high enantioselectivity by controlling the approach of the substrate. In the asymmetric hydrogenation of certain unsaturated compounds, high enantioselectivities are often achieved when one of the aromatic rings bears an ortho-substituent. nih.gov This is because sterically bulky groups without a chelating atom can help the catalyst differentiate between the prochiral faces of the double bonds. nih.gov

The interplay of these substituent effects is summarized in the following table:

| Substituent Effect | Impact on Catalysis | Example |

| Electronic | Modulates electron density at the metal center, affecting catalyst activity. | Electron-withdrawing groups (e.g., CF₃, CN) on a benzene-1,2-diamine moiety can lead to lower conversions in Michael additions. mdpi.com |

| Steric | Creates a chiral environment, influencing enantioselectivity. | Ortho-substituents on a diaryl ring can lead to high enantioselectivity in asymmetric hydrogenation by creating steric hindrance. nih.gov |

Stereochemical Influence on Catalytic Efficiency and Enantioselectivity

The inherent chirality of the 1,2-diamine backbone is a fundamental element in asymmetric catalysis, directly influencing the stereochemical outcome of the reaction. The absolute configuration of the diamine, typically (R,R) or (S,S), is instrumental in determining the chirality of the product.

The efficiency of chiral induction is often dependent on the conformational rigidity of the resulting metallacycle. For example, the introduction of a methyl group on the pyrrolidine (B122466) ring of an aryl pyrrolidine-based hydrogen-bond donor catalyst can impose conformational restrictions. nih.gov This has been shown to enhance both reactivity and enantioselectivity in certain reactions. nih.gov In one study, a methyl-substituted 1-naphthyl squaramide catalyst yielded a higher enantiomeric excess (98% e.e.) compared to its hydrogen-substituted counterpart (94% e.e.). nih.gov

The choice of the chiral scaffold is also crucial. While cyclohexane-1,2-diamine-derived organocatalysts have demonstrated high conversion rates (up to 93%) in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene, they have shown disappointingly low enantioselectivity (up to 41% ee). mdpi.com This contrasts with (S)-quininamine analogues, which showed higher enantioselectivity (up to 72% ee) but lower conversions. mdpi.com This highlights the delicate balance between different structural components of a catalyst in achieving both high efficiency and selectivity.

The following table illustrates the influence of stereochemistry on catalytic outcomes:

| Stereochemical Feature | Impact on Catalysis | Example |

| Absolute Configuration | Determines the chirality of the product. | (R,R)- and (S,S)-diamines typically produce enantiomeric products. |

| Conformational Rigidity | Enhances enantioselectivity by locking the catalyst in a specific conformation. | Methyl substitution on a pyrrolidine-based catalyst improves enantioselectivity from 94% to 98% e.e. in a specific reaction. nih.gov |

| Chiral Scaffold | Different scaffolds can lead to varying balances of conversion and enantioselectivity. | Cyclohexane-1,2-diamine catalysts gave high conversion but low enantioselectivity, while (S)-quininamine analogues showed the opposite trend. mdpi.com |

Conformational Analysis and its Correlation with Biological Activity (in vitro)

Beyond their role in catalysis, the conformation of monoaryl-1,2-diamine derivatives is a key determinant of their biological activity. The three-dimensional arrangement of the molecule dictates how it interacts with biological targets such as enzymes and receptors.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is a powerful tool for elucidating the predominant conformations of these molecules in solution. mdpi.com Studies on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives have shown that the introduction of a fluorine substituent can significantly alter the conformational landscape. mdpi.com While a non-fluorinated compound showed a balanced distribution of conformers, the fluorinated analogue predominantly adopted a single conformer group (98%). mdpi.com This distinct structural preference may be linked to its biological activities. mdpi.com

The structural relationship among different diamines also plays a role in their biological effects. For instance, in a study of 16 different diamines, only agmatine (B1664431) and 1,6-hexanediamine (B7767898) showed significant anti-proliferative effects on cell growth, which correlated with their ability to induce antizyme. nih.gov This suggests that the distance between the two amino groups is a critical factor for this particular biological activity. nih.gov The stability of different conformations, such as the chair form of cyclohexane (B81311) derivatives, is influenced by steric interactions like 1,3-diaxial interactions, which can raise the energy of a conformation and decrease its stability. sapub.org

| Analytical Technique/Concept | Application in Conformational Analysis | Key Finding |

| NMR Spectroscopy (NOE) | Determining predominant conformations in solution. | A fluorine substituent can shift the conformational equilibrium to favor a single conformer group. mdpi.com |

| Structure-Activity Relationship | Correlating structural features with biological effects. | The distance between amino groups in diamines is crucial for their anti-proliferative activity. nih.gov |

| Conformational Stability | Understanding the preferred shapes of cyclic diamine derivatives. | 1,3-diaxial interactions destabilize certain chair conformations of cyclohexane derivatives. sapub.org |

Development of Predictive Models for Performance Optimization

To streamline the process of designing novel and more effective monoaryl-1,2-diamine derivatives, researchers have increasingly turned to computational and data-driven approaches. Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and multivariate linear regression (MLR) analysis, are proving to be invaluable tools for optimizing the performance of these compounds in both catalysis and biological applications. nih.govresearchgate.net

These models work by identifying and quantifying the key molecular features that influence a molecule's activity or selectivity. nih.gov For example, MLR analysis has been successfully used to guide enantioselective Minisci reactions, demonstrating accurate predictive power and avoiding the need for extensive experimental screening. nih.govresearchgate.net This allows for a more direct and efficient exploration of the reaction scope. nih.govresearchgate.net

In the realm of biological activity, 2D-QSAR models like the Free-Wilson analysis can quantify the impact of different substituent groups on the inhibitory activity of a series of compounds. nih.gov Such models can be used to virtually screen libraries of compounds and predict their activities, accelerating the discovery of new drug candidates. nih.gov The ultimate goal of a QSAR study is to develop a model with high predictive and generalization abilities, which is rigorously tested through internal and external validation methods. nih.gov

Data-driven techniques have also been employed to explore the structure-function relationships of hydrogen-bond donor catalysts based on aryl pyrrolidines. nih.gov By constructing statistical models from experimental data, researchers can uncover the general features necessary for high enantioselectivity and even improve upon previously reported reactions. nih.gov

The following table summarizes the application of predictive models:

| Modeling Technique | Application | Outcome |

| Multivariate Linear Regression (MLR) | Guiding enantioselective catalytic reactions. | Accurate prediction of selectivity, enabling efficient reaction optimization. nih.govresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new compounds. | Identification of key structural features for activity and virtual screening of compound libraries. nih.govnih.gov |

| Data-Driven Statistical Models | Exploring structure-function relationships in catalysis. | Uncovering general features for high enantioselectivity and improving existing catalytic systems. nih.gov |

Future Perspectives and Emerging Avenues in Monoaryl 1,2 Diamine Derivative 2 Research

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

The synthesis of monoaryl-1,2-diamine derivatives is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages in terms of efficiency, safety, and scalability.

Table 1: Comparison of Batch vs. Flow Synthesis for a Diamine Derivative Intermediate

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Yield | Moderate to high | Consistently high |

| Purity | Variable, requires extensive purification | High, reduced need for purification |

| Safety | Potential for thermal runaway | Enhanced heat and mass transfer, improved safety |

| Scalability | Difficult to scale up | Readily scalable by extending run time |

Furthermore, automated parallel synthesis is being explored for the rapid generation of libraries of amide-containing compounds, a process that can be adapted for the derivatization of monoaryl-1,2-diamines. These systems utilize pre-packed capsules with reagents and resins, enabling the automated execution of reaction, workup, and product isolation nih.gov. This high-throughput approach is invaluable for accelerating the discovery of new derivatives with desired properties.

Novel Catalytic Paradigms and Green Chemistry Innovations

The development of novel catalytic systems for the synthesis of monoaryl-1,2-diamines is a key focus area, with a strong emphasis on green chemistry principles. These innovations aim to replace stoichiometric reagents with catalytic amounts of less hazardous substances, utilize environmentally benign solvents, and improve atom economy.

A significant advancement is the palladium-catalyzed aerobic oxidative cyclization of allylic sulfamides to produce 1,2-diamine derivatives. This method employs a simple catalyst system of palladium trifluoroacetate (B77799) and dimethyl sulfoxide (B87167) (DMSO) with molecular oxygen as the sole oxidant, offering a highly efficient and atom-economical route to these valuable compounds nih.gov. The reaction proceeds at room temperature and is tolerant of a wide range of functional groups nih.gov.

Another green approach involves the synthesis of 1,2-diamines from vinyl sulfonium (B1226848) salts and arylamines under mild, transition-metal-free conditions. This protocol avoids the need for expensive and potentially toxic metal catalysts and oxidizing agents nih.gov.